Roblitinib
描述
作用机制
罗布替尼通过选择性抑制 FGFR4 的激酶活性来发挥其作用。 该化合物共价但可逆地结合到 FGFR4 激酶结构域中第 552 位的半胱氨酸残基 (C552) . 这种结合抑制下游信号分子的磷酸化,从而阻断 FGF19/FGFR4 信号通路。 该通路的抑制导致表达 FGFR4 的肿瘤中肿瘤细胞增殖减少和凋亡增加 .
生化分析
Biochemical Properties
Roblitinib is a reversible, covalent, potent, and highly selective FGFR4 inhibitor . It shows excellent selectivity for the inhibition of FGFR4 versus the other FGFR paralogs and across the human kinome .
Cellular Effects
This compound has remarkable antitumor activity in mice bearing HCC tumor xenografts and patient-derived xenograft models that are positive for FGF19, FGFR4, and KLB . It inhibits growth of HCC and gastric cancer cell lines expressing FGFR4, KLB, and FGF19 with excellent selectivity over non-sensitive tumor models .
Molecular Mechanism
This compound features a covalent yet rapidly reversible mode of action that may reduce off-target related toxicity . It inhibits only FGFR4 in FGFR biochemical and mechanistic cellular assays .
Temporal Effects in Laboratory Settings
This compound displayed favorable PK characteristics and no food effect when dosed with low-fat meals . The recommended phase 2 dose was established as 120 mg qd .
Dosage Effects in Animal Models
This compound has shown remarkable antitumor activity in mice bearing HCC tumor xenografts and patient-derived xenograft models
Metabolic Pathways
This compound interacts with the FGF19/FGFR4 axis, which has a fundamental role in the enterohepatic bile acid/cholesterol system . It mediates FGF19 transcriptional suppression of CYP7A1, the rate-limiting enzyme in the bile acids synthesis pathway, thereby lowering the bile acids pool .
准备方法
罗布替尼的合成涉及多个关键步骤,从高通量筛选开始以识别初始命中。 优化过程包括修饰 2-甲酰基喹啉酰胺 (2-FQA) 衍生物以增强选择性和效力 . 合成路线涉及以下步骤:
高通量筛选: 通过对 2-FQA 衍生物进行高通量筛选,识别出初始命中。
优化: 通过修饰铰链结合的吡啶环和其他取代基来优化 2-FQA 衍生物,以增强对 FGFR4 的选择性。
化学反应分析
罗布替尼经历了几种类型的化学反应,包括:
氧化: 罗布替尼可以进行氧化反应,特别是在甲氧基乙基基团上。
还原: 该化合物可以在甲酰基上被还原,形成相应的醇衍生物。
这些反应中常用的试剂和条件包括过氧化氢等氧化剂,硼氢化钠等还原剂,以及用于取代反应的各种亲核试剂。 这些反应形成的主要产物包括罗布替尼的氧化、还原和取代衍生物 .
科学研究应用
罗布替尼有几个科学研究应用,包括:
癌症研究: 罗布替尼在肝细胞癌和其他表达 FGFR4 的肿瘤的临床前模型中表现出显著的抗肿瘤活性. 它正在临床试验中进行研究,以评估其治疗这些癌症的潜力。
相似化合物的比较
罗布替尼在 FGFR 抑制剂中是独特的,因为它对 FGFR4 具有高度选择性。 类似的化合物包括:
厄达替尼: FDA 批准用于治疗膀胱癌的全 FGFR 抑制剂。
培美替尼: 另一种靶向 FGFR1-3 的 FGFR 抑制剂,已被批准用于治疗胆管癌.
英菲格拉替尼: 一种选择性 FGFR1-3 抑制剂,用于治疗胆管癌.
罗布替尼的独特性在于它对 FGFR4 的选择性抑制,使其成为治疗由 FGFR4 信号通路驱动的癌症的有希望的候选药物 .
属性
IUPAC Name |
N-[5-cyano-4-(2-methoxyethylamino)pyridin-2-yl]-7-formyl-6-[(4-methyl-2-oxopiperazin-1-yl)methyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N8O4/c1-31-7-8-32(23(35)15-31)14-18-10-17-4-3-6-33(24(17)29-21(18)16-34)25(36)30-22-11-20(27-5-9-37-2)19(12-26)13-28-22/h10-11,13,16H,3-9,14-15H2,1-2H3,(H2,27,28,30,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKDKKZMPODMIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(=O)C1)CC2=C(N=C3C(=C2)CCCN3C(=O)NC4=NC=C(C(=C4)NCCOC)C#N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1708971-55-4 | |
Record name | Roblitinib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1708971554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Roblitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16845 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ROBLITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M64JF6WMSA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。